molecular formula C18H17N3O5 B5667294 N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-6-methoxy-3-chromanecarboxamide

N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-6-methoxy-3-chromanecarboxamide

Cat. No. B5667294
M. Wt: 355.3 g/mol
InChI Key: SGSIRUPXDFSQNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-6-methoxy-3-chromanecarboxamide typically involves multi-step chemical reactions including etherification, oximation, and rearrangement processes (Chen, Ye, & Hu, 2012). These steps are crucial for building the complex structure of the compound, starting from simpler precursors.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as NMR, MS, and X-ray crystal diffraction analysis. For example, the crystal structure of certain derivatives has been determined, revealing triclinic space groups and specific cell parameters, which provide insights into the molecular arrangement and stability of such compounds (Chen, Ye, & Hu, 2012).

Chemical Reactions and Properties

Chemical reactions involving oxadiazole derivatives, such as heteroretro-ene reactions, are significant for modifying the compound or introducing new functional groups (Kleier & Pilgram, 1987). These reactions can lead to kinetic and thermodynamic products with distinct properties and reactivity.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for the practical application and handling of the compound. The crystallography studies provide valuable data on the compound's density, space group, and cell dimensions, which are critical for understanding its physical characteristics (Chen, Ye, & Hu, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's functional groups and molecular structure. Studies on related compounds have explored their reactivity, such as the formation of Schiff bases and the stability of amino tautomers, which are relevant for understanding the chemical behavior of N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-6-methoxy-3-chromanecarboxamide (Bohle & Perepichka, 2009).

properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-23-13-4-5-14-11(8-13)7-12(10-25-14)17(22)19-9-16-20-18(26-21-16)15-3-2-6-24-15/h2-6,8,12H,7,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSIRUPXDFSQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(C2)C(=O)NCC3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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